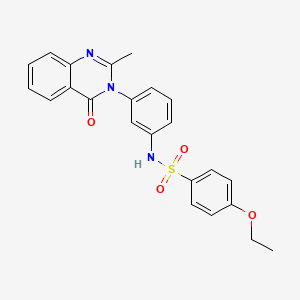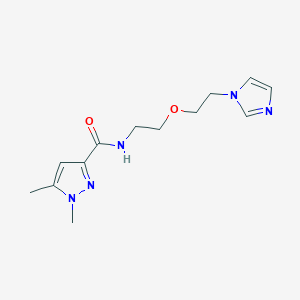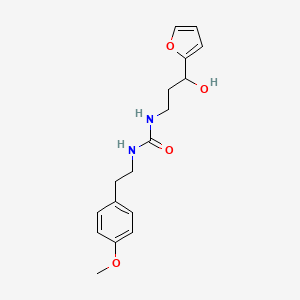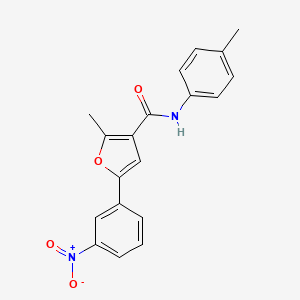![molecular formula C19H20N4O4 B2468403 1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(4-methylpyridin-2-yl)urea CAS No. 877641-11-7](/img/structure/B2468403.png)
1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(4-methylpyridin-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(4-methylpyridin-2-yl)urea is a useful research compound. Its molecular formula is C19H20N4O4 and its molecular weight is 368.393. The purity is usually 95%.
BenchChem offers high-quality 1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(4-methylpyridin-2-yl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(4-methylpyridin-2-yl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Novel Urea Derivatives as Redox Systems
Research conducted by Weiss and Reichel (2000) presented novel urea derivatives as two-step redox systems, underscoring their potential in electrochemical applications. These compounds exhibit reversible oxidation to radical cations at negative potentials, suggesting their use in developing new materials for energy storage and conversion technologies (Weiss & Reichel, 2000).
Transformations of Pyridiniums Derived from Amino-alcohols
Katritzky et al. (1981) explored the transformations of pyridiniums derived from amino-alcohols, leading to novel ring closures. This work opens pathways for synthesizing heterocyclic compounds with potential applications in medicinal chemistry and drug design (Katritzky et al., 1981).
Orexin-1 Receptor Mechanisms on Compulsive Food Consumption
Piccoli et al. (2012) investigated the role of Orexin-1 receptor mechanisms in compulsive food consumption, indicating the therapeutic potential of urea derivatives in addressing eating disorders. Their study provides a foundation for developing treatments targeting orexin receptors to manage binge eating and possibly other compulsive behaviors (Piccoli et al., 2012).
Dihydrouracil Analogs and Biginelli Hybrids
Bukhari et al. (2022) presented a novel method for synthesizing dihydrouracils, utilizing Biginelli hybrids. This research contributes to the field of nucleic acid chemistry, offering new avenues for creating bioactive molecules and potential therapeutic agents (Bukhari et al., 2022).
Antioxidant Activities of Coumarin Substituted Heterocyclic Compound
Abd-Almonuim et al. (2020) explored the antioxidant activities of a coumarin-substituted heterocyclic compound, highlighting the potential of such compounds in combating oxidative stress-related diseases. Their findings suggest that urea derivatives could be valuable in developing new antioxidants (Abd-Almonuim et al., 2020).
properties
IUPAC Name |
1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-(4-methylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4/c1-12-4-5-20-17(8-12)22-19(25)21-13-9-18(24)23(11-13)14-2-3-15-16(10-14)27-7-6-26-15/h2-5,8,10,13H,6-7,9,11H2,1H3,(H2,20,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWTDJFDLZQNNKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)NC2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>55.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24815611 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(4-methylpyridin-2-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-({[(2-Fluorophenyl)methyl]amino}methyl)oxan-4-ol](/img/structure/B2468320.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-methoxybenzamide](/img/structure/B2468325.png)
![3-Methyl-2-[4-(4-chlorophenyl)-2-thiazolyl]hydrazone,cyclopentanone,hydrobromide](/img/structure/B2468327.png)
![[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(3,4-difluorophenyl)methanone](/img/structure/B2468328.png)
![1-(Furan-3-yl)-2-(thieno[3,2-d]pyrimidin-4-ylamino)-1-thiophen-2-ylethanol](/img/structure/B2468329.png)
![[6-(4-fluorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2468331.png)


![6-Methyl-2-[[1-(oxane-2-carbonyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2468336.png)
![4-(1H-benzo[d]imidazol-2-yl)-N-(3,4-dimethylphenyl)piperazine-1-carboxamide](/img/structure/B2468337.png)


